Cadmium sulfate

Catalog No.
S562448
CAS No.
10124-36-4
M.F
CdSO4
CdO4S
M. Wt
208.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cadmium sulfate

CAS Number

10124-36-4

Product Name

Cadmium sulfate

IUPAC Name

cadmium(2+);sulfate

Molecular Formula

CdSO4
CdO4S

Molecular Weight

208.48 g/mol

InChI

InChI=1S/Cd.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2

InChI Key

QCUOBSQYDGUHHT-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Cd+2]

solubility

Insoluble in ethanol
Very slightly soluble in methanol, ethanol and ethyl acetate
In water, 76.7 g/100 g water at 25 °C
Solubility in water, g/100ml at 0 °C: 75.5

Synonyms

cadmium sulfate, cadmium sulfate, hydrate (3:8), cadmium sulfate, tetrahydrate

Canonical SMILES

[O-]S(=O)(=O)[O-].[Cd+2]

The exact mass of the compound Cadmium sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in ethanolvery slightly soluble in methanol, ethanol and ethyl acetatein water, 76.7 g/100 g water at 25 °csolubility in water, g/100ml at 0 °c: 75.5. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Supplementary Records. It belongs to the ontological category of cadmium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

Cadmium sulfate is a highly water-soluble inorganic salt primarily utilized as an electrolyte in precision electrochemical cells and as a high-purity precursor for cadmium sulfide (CdS) and cadmium telluride (CdTe) thin-film deposition[1]. In procurement contexts, its value is defined by its temperature-independent solubility profile near room temperature and its specific anion-exchange kinetics during chemical bath deposition (CBD) [2]. Unlike other cadmium halides or nitrates, the sulfate anion heavily influences the release rate of Cd2+ ions in alkaline baths, directly dictating the grain size, crystalline phase, and optical band gap of downstream semiconductor materials [2].

Substituting cadmium sulfate with cadmium chloride, cadmium nitrate, or cadmium acetate fundamentally alters reaction kinetics and final material properties [1]. In electrochemical reference cells, replacing the sulfate with other anions or using zinc sulfate results in unacceptable thermal drift of the electromotive force [2]. In thin-film semiconductor manufacturing, substituting CdSO4 with CdCl2 introduces chloride ions that act as sintering aids or dopants, which can unintentionally narrow the optical band gap [1]. Furthermore, the distinct complexation thermodynamics of the sulfate anion in chemical baths drive faster deposition rates than iodide equivalents, while in nanostructure templating, changing the counterion completely shifts the crystal phase from cubic to wurtzite [3].

Minimized Thermal Drift in Standard Cell Electrolytes

In precision voltage references, the choice of electrolyte dictates thermal stability. Saturated cadmium sulfate exhibits an exceptionally low temperature coefficient of approximately -40.6 µV/°C at 20°C, maintaining a highly stable electromotive force (EMF) of 1.0183 V [1]. In contrast, the historical Clark cell utilizing zinc sulfate suffers from a significantly higher temperature coefficient, making it highly susceptible to ambient temperature fluctuations [1].

Evidence DimensionTemperature coefficient of electromotive force (EMF)
Target Compound DataSaturated CdSO4 (-40.6 µV/°C at 20°C)
Comparator Or BaselineZinc sulfate baseline (Clark cell, highly temperature-dependent)
Quantified DifferenceOrder-of-magnitude reduction in thermal drift
ConditionsSaturated aqueous electrolyte in standard H-cell configuration at 20°C

Essential for manufacturers of metrology equipment and precision calibration standards where minimizing voltage drift is a strict operational requirement.

Accelerated Growth Kinetics for CdS Thin Films

The choice of cadmium precursor in chemical bath deposition (CBD) directly controls the release rate of Cd2+ ions and subsequent film thickness. Comparative studies demonstrate that cadmium sulfate provides the maximum film thickness and largest grain size for CdS films under standard bath conditions, owing to its fast ion release kinetics [1]. Conversely, cadmium iodide (CdI2) yields the minimum thickness due to excessively slow ion release [1].

Evidence DimensionRelative film thickness and Cd2+ release rate
Target Compound DataCadmium sulfate (Maximum thickness, fast release)
Comparator Or BaselineCadmium iodide (Minimum thickness, slow release)
Quantified DifferenceSignificant increase in deposition efficiency and final film thickness
ConditionsCBD using thiourea as the sulfur source in an alkaline bath (pH ~10-11)

Enables solar cell manufacturers to achieve target window layer thicknesses with shorter processing times, increasing throughput in large-scale thin-film deposition.

Maximized Optical Band Gap for Photovoltaic Applications

For CdS/CdTe heterojunction solar cells, the optical band gap of the CdS window layer must be maximized to ensure high light transmittance. CdS films synthesized from cadmium sulfate exhibit an expanded optical band gap of up to 2.68 eV [1]. In direct comparison, films derived from cadmium chloride (CdCl2) exhibit a narrower band gap of 2.40 eV under identical deposition conditions [1].

Evidence DimensionOptical band gap (Eg) of deposited CdS films
Target Compound DataCadmium sulfate precursor (2.68 eV)
Comparator Or BaselineCadmium chloride precursor (2.40 eV)
Quantified Difference+0.28 eV expansion in band gap
ConditionsChemical bath deposition on glass/ITO substrates, measured via UV-Vis spectroscopy

A wider band gap directly translates to higher visible/near-IR transparency, which is critical for maximizing photon absorption and conversion efficiency in downstream solar cells.

Exclusive Induction of Cubic Zinc Blende Crystal Phase

In the synthesis of nanostructured CdS via liquid crystal templating, the precursor counterion dictates the resulting crystal symmetry. Cadmium sulfate exclusively yields CdS with a cubic zinc blende structure and drops the mesophase isotropization temperature by ~10 °C[1]. In stark contrast, cadmium nitrate, cadmium chloride, and cadmium acetate all yield the common hexagonal wurtzite structure and only depress the isotropization temperature by 1–3 °C [1].

Evidence DimensionResulting crystal structure and mesophase thermal depression
Target Compound DataCadmium sulfate (Cubic zinc blende; -10 °C isotropization drop)
Comparator Or BaselineCadmium nitrate / chloride / acetate (Hexagonal wurtzite; -1 to -3 °C drop)
Quantified DifferenceComplete shift in crystal phase and significant mesophase thermal disruption
ConditionsH2S reaction within a hexagonal lyotropic liquid crystal template

Provides a definitive, single-variable chemical lever for materials scientists to selectively engineer cubic-phase quantum dots without altering the underlying templating matrix.

Metrology and Precision Voltage Standards

Due to its flat solubility-temperature profile, saturated cadmium sulfate is the required electrolyte for Weston standard cells. It is utilized for manufacturing high-precision voltage calibration equipment where thermal drift must be strictly minimized compared to legacy zinc sulfate cells [1].

High-Transmittance CdS/CdTe Thin-Film Solar Cells

Cadmium sulfate is selected as the precursor for the chemical bath deposition of CdS window layers in photovoltaic devices when maximum transparency is required. Its ability to yield a wider optical band gap (up to 2.68 eV) ensures greater light transmittance to the active absorber layer than chloride-based precursors [2].

Phase-Controlled Nanomaterial Synthesis

In advanced materials engineering, cadmium sulfate is utilized to selectively template cubic zinc blende CdS nanostructures. Its specific interaction with lyotropic liquid crystals makes it the necessary precursor when hexagonal wurtzite phases—typically yielded by nitrates and chlorides—must be avoided [3].

Physical Description

Cadmium sulfate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999)
WHITE CRYSTALS.

Color/Form

Colorless orthorhombic crystals
Rhombic, white crystals or prisms

Density

4.7 at 68 °F (USCG, 1999)
4.69 g/cu cm
4.7 g/cm³

Odor

Odorless

Melting Point

1000 °C

UNII

947UNF3Z6O

Related CAS

13477-21-9 (tetrahydrate)
7790-84-3 (hydrate[3:8])

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Cadmium Sulfate is a whitish, crystalline, inorganic compound that forms toxic fumes of cadmium oxides when heated. Calcium sulfate is used in electroplating, vacuum tubes, fluorescent screens, analytical chemistry, as a fungicide and as a chemical intermediate to produce cadmium containing pigments and stabilizers. Exposure to this substance irritates the eyes, skin and respiratory tract and causes damage to the lungs resulting in shortness of breath, chest pain and pulmonary edema, and can also damage the kidneys causing proteinuria and decreased renal function. Calcium sulfate is a known carcinogen and is associated with an elevated risk of developing lung cancer. (NCI05)

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

Cadmium sulfate, reagent grade has the following impurities: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide as SO4: 0.15%; chloride: 0.001%; nitrate and nitrite (NO3): 0.003%; copper: 0.002%; iron: 0.001%; lead: 0.003%; zinc: 0.10%; arsenic: 2 ppm. /Cadmium sulfate, anhydrous/
Cadmium sulfate, reagent grade has the following impurities: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide as SO4: 0.1%; chloride: 0.001%; nitrate and nitrite as NO3: 0.003%; copper: 0.002%; iron: 0.001%; lead: 0.001% 0.001%; zinc: 0.1%; arsenic: 1 ppm. /Cadmium sulfate 8/3 hydrate (3CdSO4.8H2O)/
Cadmium sulfate (as 3CdSO4.8H2O) ... impurities (%): CI, 0.001; NO3, 0.003; Cu, 0.002; Fe, 0.001; Pb, 0.003; Zn, 0.1; and As, 1-2 ppm

Other CAS

10124-36-4
13477-20-8
13477-21-9

Associated Chemicals

Cadmium sulfate monohydrate; 13477-20-8
Cadmium sulfate octahydrate; 7790-84-3
Cadmium ion (2+);22537-48-0

Wikipedia

Cadmium sulfate

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

Oxidation of the sulfide or sulfite under carefully controlled oxidizing atmospheres at high temperature. An alternate method involves treatment of powdered cadmium nitrate, halide, oxide, or carbonate with dimethyl sulfate.
Anhydrous cadmium sulfate is produced by melting cadmium with ammonium or sodium peroxodisulfate. A saturated aqueous solution contains 76 g CdSO4 per 100 g of water at 0 °C, 77.2 g at 20 °C, 69.4 g at 74.5 °C, and 58.0 g at 100 °C.

General Manufacturing Information

Sulfuric acid, cadmium salt (1:1): ACTIVE
COMMERCIAL GRADE CADMIUM SULFATE REPORTEDLY CONTAINS ABOUT 49.5% CADMIUM; THEORETICAL CADMIUM CONTENT OF CADMIUM SULFATE IS 53.5%.
CdSO4.8/3H2O is the normal commercial form of cadmium sulfate and is made by dissolving cadmium metal, oxide, sulfide, hydroxide, or carbonate in sulfuric acid.
Cadmium sulfate is the most common cadmium salt
Cadmium forms a number of salts, of which the sulfate is the most common; the sulfide is used as a yellow pigment

Storage Conditions

Storage temperature: ambient; venting: open.

Interactions

Cd-sulphate and a 38% dimethoate containing insecticide formulation (BI 58 EC) were used as test material in a teratogenicity test in chicken after administration as a single compounds or in combination. The incubated chicken eggs were directly exposed to the applied test materials with injection into the air-chamber in a volume of 0.1 mL/egg before the starting of incubation. Applied concentration of Cd-sulphate was 0.01% and the concentration of pesticide was 0.1%. Evaluation was done on day 19. In test of individual toxicity after injection on day 0 of incubation Cd-sulphate did not cause a significant reduction in body mass of embryos. The rate of embryonic mortality was 26%. After the administration of dimethoate containing insecticide formulation on day 0 of incubation no decrease occurred in embryonic body mass. The rate of embryonic mortality was 31%. The developmental anomalies observed in the different treatment groups occurred sporadically. The simultaneous administration of Cd-sulphate and the dimethoate containing insecticide formulation on day 0 of incubation resulted in expressed embryonic mortality. The rate of embryonic mortality was 93%. In summary, it can be established that the simultaneous administration of Cd-sulphate and the dimethoate containing insecticide formulation on day 0 in studies of chemical interaction exerted an adverse effect on embryonic mortality.
Cadmium is a well-known animal teratogen. Caffeine is an alkaloid widely consumed by humans. Interactions between teratogens and nonteratogenic doses of other agents are becoming widely studied, as they may shed light on understanding mechanisms of teratogenicity or possible prevention of teratogenic effects. C57BL/6JBK mice were injected intraperitoneally (ip) with cadmium sulfate (Cd) at 0, 1.00 (LDCd), 2.50 (MDCd), or 5.00 (HDCd) mg/kg, immediately followed by subcutaneous (sc) administration of 0 or 50 mg/kg caffeine (CAFF) on gestation day (GD) 9. Fetuses were examined on GD 18 for ectrodactyly and other gross morphological malformations. Amelioration of cadmium-induced forelimb ectrodactyly by CAFF was seen in both the high-dose cadmium (HDCd = 65.4%, HDCd+CAFF = 39.2%) and medium-dose cadmium (MDCd = 46.2%, MDCd+ CAFF = 20.8%) treatment groups (P < 0.025). Bilateral expression of ectrodactyly was also decreased in the presence of caffeine. A statistically significant reduction in Cd-induced abnormalities, including: eye, abdominal, and other skeletal defects, was not seen with caffeine addition, although they did trend downward in the caffeine-supplemented groups. Litter size, fetal weight, fetal mortality, and dam weight also were not affected by co-treatment with caffeine.This study provides evidence that a subteratogenic dose of caffeine can ameliorate cadmium-induced forelimb ectrodactyly in the Cd-sensitive C57BL/6J inbred mouse strain.
Zinc (Zn) and selenium (Se) exert regulatory activities on immune functions, while cadmium (Cd) is an immunotoxic agent. The object of this study was to detect effects of 1x10-4, 1x10-5, and 1x10-6 M Cd sulphate, Zn sulphate, and sodium selenite, and their combinations on human peripheral blood mononuclear cell (PBMC) proliferation and IFN-gamma and TNF-alpha production. Only 1x10-5 M Zn sulphate significantly enhanced spontaneous PBMC proliferation, which was unaffected by the other salts. At 1x10-4 and 1x10-5 M, Cd sulphate exerted a dose-response inhibitory action on phytohemagglutinin- (PHA-) stimulated PBMC proliferation and cytokine release, while 1x10-4 M and 1x10-5 M Zn sulphate and 1x10-5 M sodium selenite induced a stimulatory effect on both proliferation and cytokine release; 1x10-4 M sodium selenite enhanced only the PBMC proliferation; at 1x10-6 M, none of the salts changed the PHA-stimulated immune activity. Moreover, 1x10-4 and 1x10-5 M Zn and 10(-5) M Se strongly upregulated IFN-gamma (a Th1 cytokine) release, even in presence of 10(-5) M Cd, and reduced the inhibitory effects of Cd on PBMC proliferation and TNF-alpha release. This study confirms that Zn and Se both strongly enhance cytokine release induced by mitogenic stimulation, showing also that Zn acts with a broader range of concentrations than Se. This suggests that dietary excess of Se may not have beneficial effects.
Cadmium (Cd) is a well-known nephrotoxicant inducing kidney damage via oxidative stress. Since kidney is the critical target organ of Cd toxicity, this study was designed to evaluate the protective effects of onion (Allium cepa L.) and garlic (Allium sativum L.) aqueous extracts on Cd-induced renal oxidative stress in male Wistar rats. The control group received double distilled water alone and Cd group was challenged with 3CdSO4 x 8H2O (as Cd) (1.5 mg/100 g bw/day per oral) alone. Extract-treated groups were pre-treated with varied doses (0.5 mL and 1.0 mL/100 g bw/day per oral) of onion and/or garlic extract for 1 week after which they were co-treated with Cd (1.5 mg/100 g bw/day per oral) for 3 weeks. The results showed that the levels of renal lipid peroxidation (LPO) and glutathione-S transferase (GST) were significantly (P < 0.001) increased in rats that received Cd alone relative to the control group. More so, the levels of renal glutathione (GSH), superoxide dismutase (SOD), catalase (CAT) and Na(+)/K(+)-ATPase were significantly (P < 0.001) decreased in rats that received Cd alone. Treatment of Cd-intoxicated rats with varied doses of onion and/or garlic extract significantly (P < 0.05) restored the alterations in these parameters relative to the group that received Cd alone. While treatment with high dose of onion extract exerted a significant dose-dependent restoration of these parameters, treatment with high dose of garlic elicited a pro-oxidant effect, relative to their respective low dose. Our study suggests that onion and garlic extracts may exert their protective effects via reduction in LPO and enhanced antioxidant defense. These extracts may, therefore, be useful nutritional option in alleviating Cd-induced renal damage.
For more Interactions (Complete) data for CADMIUM SULFATE (15 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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